molecular formula C15H17BFNO2S B6342125 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester CAS No. 1402174-39-3

2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342125
CAS No.: 1402174-39-3
M. Wt: 305.2 g/mol
InChI Key: YITDZUDTPGWIQV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Fluorophenyl)thiazole with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed cross-coupling reaction, where the thiazole derivative is reacted with bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted thiazole derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester involves its ability to form stable complexes with transition metals, which facilitates various catalytic processes. The boronic ester group can undergo transmetalation with palladium, leading to the formation of carbon-carbon bonds in Suzuki–Miyaura coupling reactions . This process is crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-Thiazoleboronic acid pinacol ester
  • 4-Fluorophenylboronic acid pinacol ester

Uniqueness

2-(4-Fluorophenyl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both the thiazole and fluorophenyl groups, which enhance its reactivity and versatility in organic synthesis. The combination of these functional groups allows for the formation of a wide range of complex molecules, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-5-7-11(17)8-6-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITDZUDTPGWIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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